molecular formula C17H23N3O B2530887 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-61-8

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2530887
CAS No.: 876888-61-8
M. Wt: 285.391
InChI Key: CNUJRNCBFUTGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with a tert-butyl group and an ethyl-benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)piperidin-2-one

Uniqueness

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the benzoimidazole moiety contributes to its biological activity .

Properties

IUPAC Name

1-tert-butyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-5-19-14-9-7-6-8-13(14)18-16(19)12-10-15(21)20(11-12)17(2,3)4/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJRNCBFUTGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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